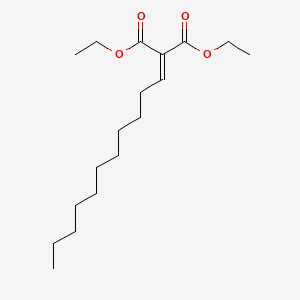

1,3-Diethyl 2-undecylidenepropanedioate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-undecylidenepropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h15H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJBXZSGPFEYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Diethyl 2 Undecylidenepropanedioate and Analogs

Knoevenagel Condensation as the Predominant Synthetic Pathway

The Knoevenagel condensation is a versatile and widely utilized reaction in organic synthesis for forming C=C bonds. chemistrylearner.comtandfonline.com It is defined as the nucleophilic addition of a compound with an active methylene (B1212753) group (such as diethyl propanedioate) to a carbonyl group of an aldehyde or ketone (in this case, undecanal), followed by a dehydration reaction. chemistrylearner.comwikipedia.org The product is typically an α,β-unsaturated dicarbonyl compound. thermofisher.com This reaction is a modification of the aldol (B89426) condensation and is particularly effective because the high reactivity of the active methylene compound helps prevent the self-condensation of the aldehyde. wikipedia.orgpw.live For the synthesis of 1,3-diethyl 2-undecylidenepropanedioate, the reaction involves the condensation of undecanal (B90771) with diethyl propanedioate.

The mechanism of the Knoevenagel condensation is a well-established, multi-step process that begins with the action of a base catalyst. purechemistry.org

Deprotonation and Enolate Formation : The first step involves the deprotonation of the active methylene compound (diethyl propanedioate) by a base. The methylene group is situated between two electron-withdrawing carbonyl groups, which makes its protons acidic and easily removable. wikipedia.orgpurechemistry.org This abstraction results in the formation of a resonance-stabilized carbanion, known as an enolate. chemistrylearner.comyoutube.com The use of a mild base is crucial to ensure that only the highly acidic methylene compound is deprotonated, avoiding the self-condensation of the aldehyde. wikipedia.org

Nucleophilic Addition : The newly formed enolate acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde (undecanal), leading to the formation of a carbon-carbon bond and a tetrahedral intermediate, which is an aldol-type addition product. chemistrylearner.compurechemistry.org

Dehydration : The aldol intermediate is then protonated, typically by the conjugate acid of the basic catalyst, to form a β-hydroxy carbonyl compound. sigmaaldrich.com This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, more stable, conjugated α,β-unsaturated product, this compound. chemistrylearner.comwikipedia.org The removal of water during the reaction can help shift the equilibrium toward the formation of the final product. thermofisher.com

Historically, the Knoevenagel condensation has been catalyzed by weakly basic amines. wikipedia.org Emil Knoevenagel's original work utilized primary and secondary amines, such as ethylamine (B1201723) and diethylamine. sigmaaldrich.comorganicreactions.org Piperidine (B6355638) and pyridine (B92270) are also commonly employed, often in large amounts when pyridine is used as both a catalyst and a solvent. chemistrylearner.comtandfonline.comorientjchem.org These amine catalysts are effective because they are strong enough to deprotonate the active methylene compound but generally not so strong as to cause self-condensation of the aldehyde. wikipedia.org The use of amine salts and amino acids like L-proline has also been explored. amazonaws.com

A variety of inorganic and Lewis acid catalysts have been shown to be effective for the Knoevenagel condensation. Lewis acids such as Zinc chloride (ZnCl₂), Titanium tetrachloride (TiCl₄), and Cadmium iodide (CdI₂) can catalyze the reaction. ijcps.org Solid inorganic bases like aluminum oxide (Al₂O₃), magnesium oxide (MgO), and zinc oxide (ZnO) have also been used. orientjchem.orgijcps.org These catalysts can offer advantages in terms of separation and handling, but some may require harsh reaction conditions or involve toxic metals. orientjchem.org More recently, metal-organic frameworks (MOFs) and nanoparticles, such as calcium ferrite, have been developed as efficient heterogeneous catalysts. orientjchem.orgnih.gov

In line with the principles of green chemistry, significant research has focused on developing more environmentally friendly catalytic systems. ijcps.org These approaches aim to reduce hazardous waste and improve sustainability.

Ionic Liquids (ILs) : These are salts that are liquid at low temperatures and can serve as both the catalyst and the reaction medium. rsc.org Task-specific basic ionic liquids, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to be highly efficient and recyclable catalysts for the Knoevenagel condensation, often allowing the reaction to proceed in water at room temperature. rsc.orgorganic-chemistry.org

Heterogeneous Catalysts : These catalysts exist in a different phase from the reactants, simplifying product purification and catalyst recycling. Examples include zeolites, mesoporous silica, and various functionalized polymers. orientjchem.orgnih.govrsc.org Gelatine and bovine serum albumin (BSA) immobilized on polymeric supports have been used as biocatalysts for the condensation of aldehydes with diethyl malonate. amazonaws.comresearchgate.net

Aqueous Media : Performing the reaction in water instead of organic solvents is a key green chemistry goal. ijcps.org Protocols using catalysts like rose bengal under visible light or simply using water as a Brønsted base catalyst have been developed, offering simple, environmentally benign routes to Knoevenagel products. rsc.orgrsc.org

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amine-Based | Piperidine, Pyridine, Diethylamine | Organic solvents (e.g., Ethanol (B145695), Toluene) | Well-established, effective for many substrates | Often requires stoichiometric amounts, can be toxic |

| Inorganic/Lewis Acid | ZnCl₂, TiCl₄, Al₂O₃, MgO | Often requires heating, organic solvents | Can be highly active | Moisture sensitive, may involve toxic metals, harsh conditions |

| Heterogeneous | Zeolites, Functionalized Silica, Immobilized Enzymes | Varies (solvent-free, aqueous, or organic) | Easy separation, recyclable, often milder conditions | Can have lower activity than homogeneous counterparts |

| Ionic Liquids | [bmim]BF₄, DABCO-based ILs | Room temperature, often in water | Recyclable, high efficiency, green solvent | Can be expensive, potential toxicity concerns |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, and reaction time.

The solvent plays a significant role in the Knoevenagel condensation. While traditional syntheses often use organic solvents like ethanol or toluene, green chemistry initiatives have promoted the use of more benign alternatives. tandfonline.comthermofisher.com Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent, and its recovery and reuse have been demonstrated. amazonaws.com Water is an increasingly popular medium, as it is non-toxic, inexpensive, and can sometimes accelerate reaction rates. ijcps.orgrsc.org In some cases, solvent-free conditions have been developed, where the reaction is carried out with neat reactants, often with gentle heating, which minimizes waste and simplifies purification. tandfonline.comsigmaaldrich.com

Reaction temperature and time are also critical. While many classical procedures require heating or reflux conditions, modern catalytic systems, particularly those involving ionic liquids or highly active heterogeneous catalysts, can often drive the reaction to completion at room temperature in a much shorter time. ijcps.orgnih.govrsc.org Progress of the reaction is typically monitored by techniques such as Thin-Layer Chromatography (TLC) to determine when the starting aldehyde has been completely consumed. amazonaws.com Upon completion, the product is usually isolated through an extraction process, followed by purification to remove unreacted starting materials. amazonaws.com

| Solvent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Toluene/Hexane | Reflux, Dean-Stark trap | Azeotropic removal of water drives reaction forward | Volatile organic compound (VOC), environmental concerns |

| Ethanol | Room temperature to reflux | Good solvent for reactants, relatively benign | Equilibrium may be less favorable without water removal |

| Water | Room temperature | Environmentally benign, inexpensive, can enhance reactivity | Requires water-compatible catalyst and reactants |

| DMSO | Room temperature | High-boiling polar aprotic solvent, effective for many reactions | Can be difficult to remove completely from product |

| Solvent-Free | Gentle heating | Minimal waste, high reactant concentration, simple work-up | Requires thermally stable reactants and catalysts |

Optimized Reaction Conditions and Solvent Effects

Conventional Heating and Reflux Conditions

The most traditional approach to synthesizing compounds like this compound is through the Knoevenagel condensation under conventional heating and reflux conditions. wikipedia.orgamazonaws.com This method typically involves reacting diethyl malonate with undecyl aldehyde in the presence of a weak base catalyst, such as piperidine or pyridine, often with a carboxylic acid co-catalyst like acetic acid. wikipedia.org The reaction is usually carried out in an organic solvent that allows for the azeotropic removal of water, which drives the reaction to completion.

The general mechanism involves the deprotonation of diethyl malonate by the basic catalyst to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product. amazonaws.com

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Conditions | Product |

| Undecyl aldehyde | Diethyl malonate | Piperidine/Acetic Acid | Toluene | Reflux with Dean-Stark trap | This compound |

| Benzaldehyde | Diethyl malonate | Immobilized Gelatine | DMSO | Room Temperature | Diethyl 2-benzylidenemalonate |

| Isovaleraldehyde | Diethyl malonate | Immobilized Gelatine | DMSO | Room Temperature | Diethyl 2-(3-methylbutylidene)malonate |

This table presents illustrative examples of Knoevenagel condensations under conventional conditions.

Non-Conventional Activation: Microwave and Ultrasound Irradiation

To enhance reaction rates and often improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been applied to the synthesis of diethyl alkylidenepropanedioates. mdpi.comnih.govresearchgate.netcem.comrsc.orgoatext.com

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many organic reactions, including condensations. researchgate.netcem.comoatext.com For the synthesis of this compound, a mixture of undecyl aldehyde, diethyl malonate, and a catalyst could be subjected to microwave irradiation, often in a solvent-free setting or using a high-boiling point solvent. oatext.comresearchgate.net The rapid heating provided by microwaves can reduce reaction times from hours to minutes. cem.com For instance, Diels-Alder reactions, which can be slow under conventional heating, have seen dramatic rate enhancements with microwave irradiation. researchgate.netcem.com

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also be used to promote the synthesis of these compounds. mdpi.comnih.govrsc.org Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which creates localized high temperatures and pressures, enhancing mass transfer and reaction rates. mdpi.comrsc.org Ultrasound has been successfully used in various syntheses, including Wittig and Wittig-Horner reactions, to improve yields and shorten reaction times. nih.gov

| Activation Method | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield |

| Microwave | Aromatic aldehydes | Cyanoacetamide | Ammonium acetate, solvent-free | 30-60 sec | High |

| Microwave | Anthracene & Dimethyl fumarate | N/A (Diels-Alder) | Solvent-free | 10 min | High |

| Ultrasound | Aldehydes/Ketones | Phosphonium ylides | Base | Reduced | Improved |

This table provides examples of reactions accelerated by non-conventional energy sources.

Solvent-Free and Solid-Phase Synthetic Strategies

In line with the principles of green chemistry, solvent-free and solid-phase synthesis methods offer more environmentally benign alternatives for preparing this compound and its analogs.

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and can simplify product purification. researchgate.netsemanticscholar.orgmdpi.com The Knoevenagel condensation can often be carried out under solvent-free conditions, sometimes with microwave irradiation to facilitate the reaction between the neat reactants. oatext.comresearchgate.net For example, the synthesis of diethyl 2-((arylamino)methylene)malonates has been achieved in a one-step, solvent-free, microwave-assisted procedure. researchgate.net

Solid-Phase Synthesis: Solid-phase synthesis involves attaching one of the reactants to a solid support, such as a polymer resin, and carrying out the reaction sequence. peptide.comnih.govnih.govlsu.edupeptide.com After the reaction is complete, the product can be cleaved from the support, and excess reagents and byproducts are easily washed away. peptide.comlsu.edu While more commonly associated with peptide synthesis, this methodology can be adapted for the synthesis of small organic molecules. nih.gov For instance, diethyl malonate could be anchored to a resin, followed by reaction with undecyl aldehyde in the solution phase.

Alternative and Complementary Synthetic Routes to Substituted Propanedioates

Beyond the Knoevenagel condensation, other synthetic methodologies can be employed to generate substituted propanedioates.

Routes via Phosphonate (B1237965) Chemistry (e.g., Wittig-Horner Type Reactions)

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool for the formation of alkenes with high stereoselectivity, typically favoring the E-isomer. nih.govorganic-synthesis.comorganic-chemistry.orgnumberanalytics.comsphinxsai.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organic-chemistry.orgnumberanalytics.com To synthesize a compound like this compound, a phosphonate-containing malonate derivative would be required. The general steps would include:

Formation of the phosphonate ylide: A phosphonate ester is treated with a base (e.g., NaH, NaOMe) to generate the phosphonate carbanion. organic-chemistry.org

Reaction with the carbonyl compound: The carbanion then reacts with the aldehyde (undecyl aldehyde) to form an intermediate which then eliminates a phosphate (B84403) byproduct to yield the alkene. organic-chemistry.orgnumberanalytics.com

This method offers an alternative to the Knoevenagel condensation and can be particularly useful when specific stereoisomers are desired. organic-chemistry.org

Derivatization from Pre-Functionalized Diethyl Propanedioates

Another synthetic strategy involves starting with a pre-functionalized diethyl propanedioate and subsequently modifying it. google.comgoogle.comresearchgate.netnih.gov Diethyl malonate itself is a versatile starting material for various derivatizations. hmdb.cawikipedia.orggoogle.comgoogle.com For instance, one could envision a multi-step sequence:

Alkylation/Acylation: Diethyl malonate can be alkylated or acylated at the α-position. hmdb.cawikipedia.org For example, reacting diethyl malonate with an appropriate electrophile can introduce a functional group that can be later converted to the undecylidene moiety.

Halogenation: Diethyl malonate can be halogenated (e.g., brominated) at the alpha-position. hmdb.ca The resulting 2-halo-substituted diethyl malonate is a versatile intermediate for further reactions, such as nucleophilic substitution, to introduce the desired undecylidene group. google.comgoogle.com

This approach allows for the construction of complex substituted propanedioates through a stepwise modification of a readily available starting material.

Reactivity Profiles and Transformational Chemistry of 1,3 Diethyl 2 Undecylidenepropanedioate

Nucleophilic Additions to the α,β-Unsaturated System

The presence of the electron-withdrawing diethyl propanedioate group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of this compound.

Michael Additions and Conjugate Reactions

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds like 1,3-Diethyl 2-undecylidenepropanedioate. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the undecylidene moiety. youtube.com The reaction proceeds via the formation of a stabilized enolate intermediate which is then protonated to give the final product. lscollege.ac.inlibretexts.org

A wide variety of nucleophiles, known as Michael donors, can be employed. These are typically "soft" nucleophiles, which favor 1,4-addition over direct 1,2-addition to the carbonyl groups. masterorganicchemistry.com Examples include:

Organocuprates (Gilman reagents): These reagents are highly effective for delivering alkyl or aryl groups to the β-position.

Enolates: Stabilized enolates derived from compounds like β-ketoesters, malonates, and cyanoacetates are classic Michael donors. lscollege.ac.in

Thiols and Amines: These heteroatomic nucleophiles can also participate in conjugate additions, leading to the formation of β-thio or β-amino derivatives, respectively. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate. libretexts.org This process is highly valuable for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

Table 1: Examples of Michael Donors for Conjugate Addition

| Nucleophile Class | Specific Example | Expected Product Type |

| Organocuprates | Lithium dimethylcuprate | 1,3-Diethyl 2-(1-methylundecyl)propanedioate |

| Stabilized Enolates | Diethyl malonate | Tetraethyl 2,3-dicarboxy-tetradecanedioate |

| Thiols | Thiophenol | 1,3-Diethyl 2-(1-(phenylthio)undecyl)propanedioate |

| Amines | Piperidine (B6355638) | 1,3-Diethyl 2-(1-(piperidin-1-yl)undecyl)propanedioate |

Cycloaddition Reactions (e.g., [4+2] and [3+2] Cycloadditions)

The electron-deficient double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org When reacted with a conjugated diene, a cyclohexene (B86901) derivative is formed. The stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org

Similarly, the compound can participate in [3+2] cycloadditions with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. researchgate.netwikipedia.org These reactions are a powerful tool for the synthesis of complex heterocyclic structures. For instance, reaction with a nitrone can yield an isoxazolidine (B1194047) ring.

Transformations Involving the Diester Functionalities

The two ethyl ester groups are key sites for a variety of chemical modifications.

Ester Hydrolysis and Transesterification Reactions

The ester groups can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-undecylidenepropanedioic acid. This reaction is often a prelude to decarboxylation. Zinc(II) complexes have also been shown to facilitate the hydrolysis of similar ester compounds. researchgate.net

Transesterification, the exchange of the ethyl groups for other alkyl or aryl groups, can be achieved by treating the diester with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester functionality to suit the needs of a particular synthetic route.

Reduction Reactions of the Ester and Alkene Moieties

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions.

Selective Alkene Reduction (1,4-Reduction): Catalytic hydrogenation with specific catalysts can selectively reduce the carbon-carbon double bond to yield 1,3-Diethyl 2-undecylpropanedioate, leaving the ester groups intact. mdpi.com Various methods for the 1,4-reduction of α,β-unsaturated compounds have been developed, including the use of iridium catalysts with formic acid as a hydride source, or metal-free methods using water as the hydrogen donor. mdpi.comrsc.orgorganic-chemistry.org

Complete Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both the ester functionalities and the double bond, leading to the formation of a diol, 2-undecylpropane-1,3-diol.

Table 2: Reduction Products of this compound

| Reagent/Condition | Moiety Reduced | Major Product |

| H₂, Pd/C (controlled) | Alkene | 1,3-Diethyl 2-undecylpropanedioate |

| NaBH₄/CeCl₃ (Luche reduction) | Alkene | 1,3-Diethyl 2-undecylpropanedioate |

| LiAlH₄ | Esters and Alkene | 2-Undecylpropane-1,3-diol |

Modifications at the Undecylidene Moiety and α-Carbon Center

Beyond conjugate additions, the undecylidene group can undergo other transformations. For example, oxidative cleavage of the double bond by ozonolysis would yield decanal (B1670006) and diethyl 2-oxopropanedioate. Epoxidation of the double bond would produce an electrophilic epoxide ring, which can be opened by various nucleophiles.

Alkylation at the α-carbon is also a possibility. While the α-carbon is vinylic, deprotonation to form a vinyl anion is difficult. However, after a conjugate addition, the resulting enolate intermediate can be trapped with an electrophile, such as an alkyl halide, to introduce a new substituent at the α-position. This is a common strategy in reactions like the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation. youtube.com

Stereoselective Alkylation and Acylation Strategies

The presence of the α,β-unsaturated system in this compound makes it a prime candidate for conjugate addition reactions, also known as Michael additions. These reactions are fundamental for carbon-carbon bond formation. The stereochemical outcome of such additions can often be controlled through the use of chiral catalysts or auxiliaries, leading to stereoselective alkylation or acylation at the β-position relative to the ester groups.

Research on similar alkylidenemalonates has demonstrated that bifunctional organocatalysts, such as those based on thiourea, can effectively promote the conjugate addition of nucleophiles, including other malonates or 1,3-dicarbonyl compounds. arkat-usa.org The stereoselectivity of these reactions is highly dependent on the structure of the Michael acceptor. For instance, arylalkylidenemalonates have been shown to provide higher enantioselectivity compared to their β-alkyl-substituted counterparts. arkat-usa.org This suggests that the long undecylidene chain in this compound might influence the stereochemical course of the reaction, although specific data is not available.

The general mechanism for such a stereoselective Michael addition would involve the activation of the alkylidenemalonate by the catalyst, facilitating the approach of the nucleophile from a specific face of the molecule, thereby controlling the formation of the new stereocenter.

Table 1: Hypothetical Stereoselective Michael Addition to this compound This table is illustrative and based on findings for structurally similar compounds.

| Catalyst Type | Nucleophile | Solvent | Potential Product Stereochemistry | Reference |

| Chiral Thiourea Catalyst | Dimethyl malonate | Diethyl ether | Enantioenriched Michael adduct | arkat-usa.org |

| Chiral Amine Catalyst | 1,3-Diphenylpropane-1,3-dione | Toluene | Diastereoselective Michael adduct | arkat-usa.org |

Direct C-acylation of the enolate derived from a saturated diethyl malonate is a well-known reaction. lookchem.comsigmaaldrich.com However, for an unsaturated substrate like this compound, acylation would more likely proceed via a conjugate addition pathway if a suitable nucleophilic acyl equivalent is used, or potentially at the γ-position (allylic position) under different reaction conditions. Stereocontrol in such acylations could be achieved using similar catalytic strategies as in alkylations.

Olefin Metathesis and Related Olefin Transformations

The carbon-carbon double bond in the undecylidene group of this compound is a potential site for olefin metathesis reactions. Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds and is catalyzed by transition metal complexes, most notably those based on ruthenium, like the Grubbs' and Hoveyda-Grubbs catalysts. nih.govharvard.edusigmaaldrich.com

Common types of olefin metathesis reactions include cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). For a molecule like this compound, cross-metathesis with another olefin would be a plausible transformation. This would result in the exchange of the alkylidene groups, leading to new substituted olefins. The success and stereoselectivity (E/Z selectivity) of such a reaction would depend on the catalyst used and the reaction conditions.

While there are no specific reports on the olefin metathesis of this compound, studies on similar substrates, such as the ring-closing metathesis of diethyl diallylmalonate to form a five-membered ring, demonstrate the general applicability of these reactions to malonate derivatives. pitt.eduresearchgate.net This indicates that the ester functionalities are well-tolerated by common metathesis catalysts.

Table 2: Potential Olefin Metathesis Reactions of this compound This table is illustrative and based on general principles of olefin metathesis.

| Metathesis Type | Reaction Partner | Catalyst | Potential Product |

| Cross-Metathesis | Styrene | Grubbs' 2nd Generation Catalyst | Diethyl 2-(3-phenylallyl-1-ylidene)propanedioate |

| Cross-Metathesis | Ethylene (ethenolysis) | Hoveyda-Grubbs' 2nd Generation Catalyst | Diethyl 2-methylenepropanedioate and 1-decene |

It is important to note that the steric bulk of the undecylidene chain and the electronic nature of the geminal diester groups could influence the efficiency of the metathesis reaction. The electron-withdrawing nature of the esters might render the double bond less reactive towards the typically electrophilic ruthenium catalysts.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 1,3-diethyl 2-undecylidenepropanedioate, distinct signals would be expected for the protons of the two ethyl ester groups, the long undecylidene alkyl chain, and the vinylic proton. The chemical shift of the vinylic proton is particularly diagnostic, expected to appear downfield due to its electron-deficient environment, influenced by the adjacent ester groups. csustan.eduoregonstate.edu

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon environments. Key signals would include those for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the undecylidene double bond, and the series of sp³ carbons in the ethyl and undecyl chains. The chemical shifts of the carbonyl and olefinic carbons are characteristic of the α,β-unsaturated ester moiety. chemicalbook.comhmdb.ca

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Vinylic CH | ~7.0-7.5 | Triplet | 1H |

| O-CH₂ (Ethyl) | ~4.2 | Quartet | 4H |

| Allylic CH₂ | ~2.2-2.4 | Quartet | 2H |

| CH₂ (Alkyl Chain) | ~1.2-1.6 | Multiplet | 16H |

| CH₃ (Ethyl) | ~1.3 | Triplet | 6H |

| CH₃ (Alkyl Chain) | ~0.9 | Triplet | 3H |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~165-175 |

| Vinylic C (quaternary) | ~130-140 |

| Vinylic C-H | ~140-150 |

| O-CH₂ (Ethyl) | ~60-65 |

| Alkyl Chain (CH₂)n | ~22-32 |

| CH₃ (Ethyl) | ~14 |

| CH₃ (Alkyl Chain) | ~14 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY) would reveal proton-proton couplings (²J and ³J). For instance, it would show a correlation between the vinylic proton and the adjacent allylic protons of the undecylidene chain, and between the methylene (B1212753) and methyl protons of the ethyl ester groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct one-bond correlations between protons and the carbons they are attached to. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₈H₃₂O₄), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The fragmentation pattern observed in the mass spectrum provides further structural information. For this long-chain unsaturated ester, characteristic fragmentation would likely involve cleavage of the ester groups and fragmentation along the alkyl chain. nih.govmiamioh.edu Analysis of wax esters and fatty acid methyl esters by mass spectrometry often shows characteristic losses of alkoxy groups and fragmentation at the double bond, which would be expected for this molecule as well. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band for the C=O stretch of the α,β-unsaturated ester, typically found in the region of 1715-1730 cm⁻¹. orgchemboulder.comlibretexts.org Other key absorptions would include C-O stretching vibrations for the ester functional groups (around 1300-1000 cm⁻¹), C=C stretching for the double bond (around 1640 cm⁻¹), and C-H stretching and bending vibrations for the alkyl and vinyl moieties. acs.orglookchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, particularly for conjugated systems. As an α,β-unsaturated ester, this compound possesses a conjugated π-system. This would result in a characteristic UV absorption maximum (λ_max) corresponding to a π → π* transition. libretexts.org The position of this absorption is sensitive to the extent of conjugation; for this system, a λ_max in the range of 200-250 nm would be anticipated. pressbooks.pubyoutube.commasterorganicchemistry.com

Expected Spectroscopic Data (IR and UV-Vis)

| Technique | Feature | Expected Wavenumber/Wavelength |

| IR | C=O Stretch (conjugated ester) | 1715-1730 cm⁻¹ |

| IR | C=C Stretch | ~1640 cm⁻¹ |

| IR | C-O Stretch | 1300-1000 cm⁻¹ |

| UV-Vis | λ_max (π → π*) | ~200-250 nm |

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods coupled with mass spectrometry are essential for assessing the purity of a synthesized compound and for monitoring the progress of a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. This compound, being an ester with a long alkyl chain, would likely be amenable to GC-MS analysis. nih.govnih.gov This technique would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum of the eluting peak, confirming its identity and purity. chromatographyonline.comuib.noacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for a wide range of compounds. It would also be highly effective for the analysis of this compound, allowing for its separation from non-volatile impurities or starting materials. LC-MS is particularly useful for monitoring reaction progress by analyzing small aliquots of the reaction mixture over time. nih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. wikipedia.orgnih.gov For this compound, which is likely an oil or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging.

If a crystal structure were obtained, it would provide precise bond lengths, bond angles, and torsion angles. royalsocietypublishing.orgroyalsocietypublishing.org This would reveal the preferred conformation of the flexible undecyl chain and the orientation of the diethyl ester groups in the crystal lattice. azolifesciences.com Furthermore, it would elucidate any intermolecular interactions, such as van der Waals forces, that dictate the packing of the molecules in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For 1,3-Diethyl 2-undecylidenepropanedioate, these calculations could provide valuable insights into its electronic structure, stability, and potential reactivity. Methods such as Density Functional Theory (DFT) would likely be employed to determine optimized molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO).

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | (Value in eV) | Indicates the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | (Value in eV) | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | (Value in Debye) | Provides information about the polarity and intermolecular interactions. |

| Mulliken Atomic Charges | (Charge distribution) | Reveals the partial charges on each atom, identifying potential sites for nucleophilic or electrophilic attack. |

Note: The data in this table is hypothetical and serves as an example of what quantum chemical calculations would yield.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The long undecylidene chain in this compound suggests a high degree of conformational flexibility. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments and how its shape might influence its interactions with other molecules.

Table 2: Potential Outputs of Molecular Dynamics Simulations for this compound

| Parameter | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Analysis of the stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | Provides insight into the compactness of the molecular structure. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding an atom at a certain distance from another atom, revealing information about local structure. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds to identify preferred conformations. |

Note: This table illustrates the type of data that would be generated from MD simulations.

Reaction Mechanism Elucidation via Advanced Computational Methods

Should this compound be involved in chemical reactions, advanced computational methods could be employed to elucidate the underlying mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes. For instance, studies on similar propanedioate derivatives have utilized computational methods to understand their participation in various chemical transformations.

Applications of 1,3 Diethyl 2 Undecylidenepropanedioate in Specialized Synthetic Pathways

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

1,3-Diethyl 2-undecylidenepropanedioate is primarily synthesized through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.netwikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a basic catalyst. researchgate.netwikipedia.org In the case of this compound, the reaction would proceed between undecanal (B90771) and diethyl malonate.

The resulting α,β-unsaturated compound is a highly versatile intermediate. The electron-withdrawing nature of the two ester groups renders the double bond susceptible to nucleophilic attack in what is known as a Michael addition. This reaction is a cornerstone in the formation of complex organic molecules, allowing for the creation of new carbon-carbon and carbon-heteroatom bonds.

The synthetic utility of this compound as a Michael acceptor is significant. A wide range of nucleophiles can be added to the β-position of the double bond, leading to a diverse array of functionalized products. The long undecyl chain can also be leveraged to impart specific properties, such as increased lipophilicity, which is often desirable in the synthesis of biologically active molecules or materials intended for use in nonpolar environments.

Table 1: Potential Michael Addition Reactions with this compound

| Nucleophile | Reaction Type | Potential Product Class |

| Enolates | Michael Addition | 1,5-Dicarbonyl Compounds |

| Amines | Aza-Michael Addition | β-Amino Esters |

| Thiols | Thia-Michael Addition | β-Thio Esters |

| Grignard Reagents | Conjugate Addition | Alkylated Propanedioates |

Utility in the Construction of Diverse Heterocyclic Compound Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The general strategy involves a Michael addition followed by an intramolecular cyclization reaction.

For instance, reaction with a binucleophile, a molecule containing two nucleophilic centers, can lead to the formation of a heterocyclic ring. An example of this would be the reaction with hydrazine (B178648) or its derivatives. The initial aza-Michael addition of one nitrogen atom to the double bond would be followed by an intramolecular cyclization of the second nitrogen atom onto one of the ester carbonyls, potentially forming a pyrazolidinone derivative.

Similarly, reaction with amidines or guanidines could lead to the formation of pyrimidine-based heterocycles, which are core structures in many biologically active compounds. The specific reaction conditions and the nature of the binucleophile would determine the structure of the resulting heterocyclic scaffold. The undecyl substituent would be retained in the final product, offering a handle for tuning the physical properties of the molecule, such as solubility and membrane permeability.

Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Binucleophile | Potential Heterocyclic Scaffold |

| Hydrazine | Pyrazolidinone Derivatives |

| Urea | Dihydropyrimidine Derivatives |

| Thiourea | Dihydrothiopyrimidine Derivatives |

| Amidines | Dihydropyrimidine Derivatives |

Development of Advanced Materials with Tunable Properties (e.g., Chromophores)

The unique molecular structure of this compound also suggests its potential utility in the field of materials science, particularly in the development of chromophores and functional polymers. numberanalytics.compurechemistry.org Chromophores are molecules that absorb and emit light, and their properties are highly dependent on their electronic structure.

The α,β-unsaturated system in this compound can be extended through further reactions to create larger conjugated systems, which are characteristic of many organic chromophores. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to further extend the conjugation. The presence of the two ester groups provides sites for further functionalization, allowing for the fine-tuning of the electronic properties of the resulting chromophore.

The long undecyl alkyl chain is a particularly important feature for materials applications. In the context of chromophores, such long chains can influence the solubility of the molecule in various solvents and polymer matrices. acs.orgnih.gov They can also affect the solid-state packing of the molecules, which in turn can have a profound impact on the optical and electronic properties of the material. acs.orgnih.gov For instance, the alkyl chains can be used to control the aggregation behavior of the chromophores, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the double bond in this compound makes it a potential monomer for polymerization reactions. Anionic polymerization of similar alkylidene malonates has been reported to yield functional polymers. uwo.ca The resulting polymer would have a flexible backbone with pendant diethyl propanedioate groups and undecyl chains. These side chains could be further modified to introduce specific functionalities, leading to the creation of advanced materials with tunable properties such as hydrophobicity, thermal stability, and refractive index. The long alkyl chains could also promote self-assembly of the polymer chains into ordered structures, which is of interest for applications in nanotechnology and surface coatings. nih.gov

Biological Activity and Mechanistic Investigations of 1,3 Diethyl 2 Undecylidenepropanedioate

Histone Acetyltransferase (HAT) Inhibition: A Detailed Research Perspective

1,3-Diethyl 2-undecylidenepropanedioate belongs to a class of compounds known as long-chain alkylidenemalonates (LoCAMs), which have been identified as novel modulators of histone acetyltransferase activity. Research into this class of molecules has demonstrated a dualistic activity profile, with the ability to both inhibit certain HATs while activating others. This intriguing characteristic has prompted further investigation into the specific actions of individual analogs, including this compound.

In Vitro Mechanistic Studies of HAT Inhibition

In vitro studies have been crucial in elucidating the direct effects of this compound and its analogs on the enzymatic activity of different histone acetyltransferases. A structurally similar analog, diethyl pentadecylidenemalonate (also known as SPV106), has been a key focus of these investigations.

Biochemical assays have shown that these long-chain alkylidenemalonates can act as mixed activator/inhibitors of HATs. Specifically, they have been observed to inhibit the activity of the p300/CBP (KAT3A/B) family of HATs while simultaneously activating the PCAF (KAT2B) acetyltransferase. This dual activity is a notable feature of this class of compounds.

The inhibitory action against p300/CBP is significant, as these enzymes are crucial co-activators of transcription and are implicated in a variety of cellular processes. The mechanism of inhibition is thought to be related to the long alkyl chain of the malonate derivatives, which may interact with the substrate-binding domain of the enzyme.

Conversely, the activation of PCAF suggests a different mode of interaction with this member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs. This selective activation points to the potential for these compounds to differentially modulate the acetylation of specific histone and non-histone protein targets.

| Enzyme | Effect | Potency |

|---|---|---|

| p300/CBP | Inhibition | Data not publicly available |

| PCAF | Activation | Data not publicly available |

Cellular Assays and Functional Consequences of HAT Modulation

The biological effects of this compound and related LoCAMs have been explored in cellular contexts to understand the functional consequences of their HAT-modulating activity. A key finding is the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cell lines. This pro-apoptotic effect is particularly noteworthy as other known HAT inhibitors have shown limited cell permeability.

Cellular assays have demonstrated that treatment with these compounds can lead to an increase in the global acetylation of histones H3 and H4. This is consistent with the in vitro activation of PCAF, which would be expected to lead to increased histone acetylation within the cell. The ability of these compounds to cross the cell membrane and exert their effects on nuclear targets is a critical aspect of their biological activity.

The induction of apoptosis, coupled with the modulation of histone acetylation, suggests that these compounds could have therapeutic potential in oncology by altering the epigenetic landscape of cancer cells and promoting cell death.

| Cellular Process | Observed Effect | Associated Molecular Change |

|---|---|---|

| Apoptosis | Induction | Data not publicly available |

| Histone Acetylation | Increased global H3 and H4 acetylation | Consistent with PCAF activation |

Structure-Activity Relationship (SAR) Studies for Related Compounds and Analogs

Structure-activity relationship (SAR) studies have been initiated to understand how the chemical structure of long-chain alkylidenemalonates influences their biological activity. These studies have primarily focused on modifications to the alkyl chain and the malonate ester portion of the molecule.

A key finding from SAR studies is that the length of the alkyl chain plays a critical role in determining the activity profile of the compound. Variations in chain length can shift the balance between inhibition of p300/CBP and activation of PCAF. This suggests that the alkyl chain is a key determinant for the differential interaction with these two distinct families of histone acetyltransferases.

For instance, shortening or lengthening the undecylidene chain of this compound would be expected to alter its potency and selectivity towards different HATs. Further research in this area is needed to fully delineate the structural requirements for optimal and selective HAT modulation.

Potential as a Modulator of Other Biological Targets and Pathways

While the primary focus of research on this compound and its analogs has been on their interaction with histone acetyltransferases, the broad regulatory roles of these enzymes mean that their modulation will have downstream effects on numerous other biological pathways.

Histone acetylation is a cornerstone of transcriptional regulation, and by altering the activity of HATs, these compounds can influence the expression of a wide array of genes. This could impact pathways involved in cell cycle control, differentiation, and cellular signaling.

Given that HATs also acetylate non-histone proteins, including transcription factors and other nuclear proteins, the effects of LoCAMs may extend beyond chromatin remodeling. The full spectrum of their biological targets and the pathways they modulate remains an active area of investigation. Further studies are required to identify other potential protein interactions and to understand the broader biological consequences of treatment with this class of compounds.

Future Directions and Emerging Research Opportunities

Development of Novel, Sustainable Catalytic Systems for Efficient Synthesis

The primary synthetic route to 1,3-Diethyl 2-undecylidenepropanedioate is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. wikipedia.org Traditionally, this reaction employs basic catalysts such as piperidine (B6355638) or pyridine (B92270). amazonaws.com However, emerging research focuses on developing more sustainable and efficient catalytic systems. Future efforts in this area could concentrate on several promising approaches:

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. Immobilized catalysts, such as gelatin or bovine serum albumin (BSA) on polymeric supports, have shown effectiveness in Knoevenagel condensations. amazonaws.comrsc.org Research into novel solid supports and a wider range of immobilized organic or metal-based catalysts could lead to more robust and environmentally friendly synthetic protocols for this compound.

Biocatalysis: Enzymes offer a highly selective and green alternative to traditional chemical catalysts. Lipases, for instance, have been used to remove unreacted starting materials in Knoevenagel reaction workups. amazonaws.comrsc.org The development of engineered enzymes specifically designed to catalyze the Knoevenagel condensation of undecanal (B90771) with diethyl malonate could provide a highly efficient and sustainable manufacturing process.

Organocatalysis: Small organic molecules, such as amino acids like L-proline and L-histidine, can effectively catalyze the Knoevenagel condensation. amazonaws.com These catalysts are often inexpensive, readily available, and have low toxicity. Future research could explore a broader range of bifunctional organocatalysts to enhance reaction rates and yields under mild conditions.

Catalyst-Free and Water-Mediated Processes: Recent studies have explored catalyst-free Knoevenagel condensations, particularly in water. rsc.org While challenges remain, especially with less reactive substrates, optimizing conditions for a catalyst-free synthesis of this compound in environmentally benign solvents like water would be a significant advancement. rsc.org

| Catalytic System | Potential Advantages for Synthesis of this compound |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced waste. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Organocatalysis | Low toxicity, readily available, metal-free. |

| Catalyst-Free Systems | Ultimate sustainability, simplified purification. |

Exploration of New Reactivity Modes and Synthetic Transformations of the Compound

The α,β-unsaturated dicarbonyl moiety in this compound makes it a versatile intermediate for a variety of synthetic transformations. thermofisher.com Beyond its current applications, research into its untapped reactivity could unveil novel molecular architectures.

Key areas for exploration include:

Conjugate Addition Reactions: The electron-deficient double bond is susceptible to nucleophilic attack. Systematic studies of Michael additions with a wide range of nucleophiles (e.g., organocuprates, thiols, amines) could generate a diverse library of functionalized propanedioate derivatives.

Cycloaddition Reactions: The alkene can participate in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. These reactions would allow for the rapid construction of complex cyclic and heterocyclic systems, which are prevalent in medicinally active compounds.

Reduction and Oxidation Chemistry: Selective reduction of the double bond or one or both of the ester functionalities would provide access to a range of saturated and partially saturated derivatives with different physicochemical properties. Conversely, oxidative cleavage of the double bond could yield valuable carbonyl compounds.

Advanced Applications in Medicinal Chemistry and Chemical Biology

While the direct biological activity of this compound is not extensively documented, its structural motifs are present in molecules of therapeutic interest. Future research could focus on leveraging this compound as a scaffold for the development of new bioactive agents.

As a Pharmacophore: The α,β-unsaturated system can act as a Michael acceptor, a common mechanism for covalent inhibition of enzymes. This reactivity could be harnessed to design targeted covalent inhibitors for specific proteins implicated in disease.

Scaffold for Drug Discovery: The undecyl chain provides significant lipophilicity, which can be advantageous for membrane-active agents or compounds targeting hydrophobic pockets in proteins. The diester functionality offers handles for further chemical modification to optimize activity and pharmacokinetic properties.

Pro-drug and Delivery Systems: The ester groups could be designed to be cleaved by specific enzymes in the body, releasing an active drug molecule. The long alkyl chain could also be incorporated into lipid-based drug delivery systems.

High-Throughput Screening and Combinatorial Chemistry Approaches for Analog Discovery

To accelerate the discovery of new applications, high-throughput and combinatorial approaches can be employed.

Combinatorial Synthesis: By varying the aldehyde and the active methylene (B1212753) compound in the Knoevenagel condensation, large libraries of analogs of this compound can be rapidly synthesized. This would involve using a range of aliphatic and aromatic aldehydes in place of undecanal, and different malonic esters.

High-Throughput Screening (HTS): These libraries of compounds can then be screened against a wide array of biological targets to identify novel "hits" for drug discovery or new materials with desired properties. For example, screening for antimicrobial, anticancer, or anti-inflammatory activity could reveal promising lead compounds.

| Research Approach | Objective | Potential Outcome |

| Combinatorial Synthesis | Generate a diverse library of analogs. | Discovery of structure-activity relationships. |

| High-Throughput Screening | Rapidly assess the biological or material properties of analogs. | Identification of novel lead compounds or materials. |

By pursuing these future directions, the scientific community can build upon the foundational knowledge of this compound to develop innovative synthetic methodologies and discover novel applications in medicine, materials science, and beyond.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed Reporting : Document exact reagent grades, solvent drying methods, and equipment calibration (e.g., stirrer RPM, thermocouple accuracy).

- Open Data : Deposit raw spectral files and crystallographic data in repositories like Cambridge Structural Database or Zenodo.

- Blind Testing : Collaborate with independent labs to validate procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.